molecular formula C16H15N5O3 B11315470 N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11315470
M. Wt: 325.32 g/mol
InChI Key: POGBKWWCMQINFK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a benzamide core substituted with a 3,5-dimethoxyphenyl group and a tetrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic conditions.

    Attachment of the 3,5-Dimethoxyphenyl Group: The 3,5-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the 3,5-dimethoxyphenyl moiety.

    Final Coupling: The final step involves coupling the tetrazole ring with the benzamide core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific substituents on the benzamide core or the tetrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal applications, the compound may inhibit specific enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: N-(3,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, N-(3,5-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)aniline.

    Uniqueness: The presence of both the 3,5-dimethoxyphenyl group and the tetrazole ring in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-14-7-12(8-15(9-14)24-2)18-16(22)11-3-5-13(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

POGBKWWCMQINFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC

Origin of Product

United States

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